N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide
Description
Properties
IUPAC Name |
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23N3O2S/c1-19-16-24-26(17-20(19)2)34-28(30-24)31(18-21-10-8-9-15-29-21)27(32)23-13-6-7-14-25(23)33-22-11-4-3-5-12-22/h3-17H,18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZGOAPITSQOXOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=CC=CC=C4OC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide typically involves the condensation of a suitable aryl benzaldehyde with 6-nitrobenzo[d]thiazol-2-amine in ethanol, using a catalytic quantity of glacial acetic acid . This reaction forms the intermediate N-benzylidene-6-nitrobenzo[d]thiazol-2-amine, which is then further reacted with phenoxy and pyridin-2-ylmethyl groups to yield the final product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups within the molecule.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups are introduced. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution
Scientific Research Applications
Chemical Reactions
The compound can undergo various chemical reactions, such as:
- Oxidation : Leading to the formation of sulfoxides or sulfones.
- Reduction : Converting nitro groups to amines.
- Substitution Reactions : Electrophilic substitutions on the benzothiazole ring can introduce different substituents.
Medicinal Chemistry
N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide has shown promising results in medicinal chemistry:
- Anticancer Activity : It has been evaluated as an antiproliferative agent against various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), HT29 (colon cancer), and Karpas299 (lymphoma) .
- VEGFR-2 Kinase Inhibition : The compound is being studied for its potential as a selective and potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a critical role in tumor angiogenesis .
Research indicates that benzothiazole derivatives exhibit a range of biological activities:
- Antimicrobial Properties : Compounds with similar structures have demonstrated significant antimicrobial effects against various pathogens .
- Anti-inflammatory Effects : Some studies suggest potential anti-inflammatory properties, which could be beneficial in treating chronic inflammatory diseases .
Industrial Applications
Due to its unique chemical properties, this compound is also being explored for applications in materials science:
- Development of New Pharmaceuticals : The compound's structure allows it to serve as a building block for synthesizing more complex pharmaceutical agents.
- Coordination Chemistry : It can act as a ligand in coordination chemistry, facilitating the development of novel metal complexes with potential applications in catalysis and materials development .
Mechanism of Action
The mechanism of action of N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways. As a VEGFR-2 kinase inhibitor, it binds to the kinase domain of the receptor, preventing its activation and subsequent signaling pathways that promote cell proliferation and angiogenesis . This inhibition leads to reduced tumor growth and metastasis.
Comparison with Similar Compounds
N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide can be compared with other benzothiazole derivatives, such as:
2-(3-(4-chlorophenyl)-6-oxo-5,6-dihydropyridazin-1(4H)-yl)-N-(thiazol-2-yl)acetamide: Known for its activity in seizure tests.
N-benzylidene-6-nitrobenzo[d]thiazol-2-amine: An intermediate in the synthesis of various benzothiazole derivatives.
BMS-605541: A potent VEGFR-2 kinase inhibitor optimized from a series of thiazole derivatives. The uniqueness of this compound lies in its specific structural features and its potent biological activities, making it a valuable compound for further research and development.
Biological Activity
N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological effects, synthesizing data from various studies to provide a comprehensive overview of its pharmacological properties.
Chemical Structure and Properties
The compound features a complex structure that includes a benzo[d]thiazole moiety, a phenoxy group, and a pyridine derivative. The molecular formula is , with a molecular weight of approximately 405.50 g/mol. Its structural characteristics are crucial for its interaction with biological targets.
1. Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a series of benzothiazole derivatives were evaluated for their cytotoxic effects on various cancer cell lines. Results showed that certain derivatives induced apoptosis in cancer cells, suggesting that the thiazole ring may play a pivotal role in enhancing anticancer activity .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 6g | MCF-7 | 12.5 | Apoptosis induction |
| 6m | HeLa | 15.0 | Cell cycle arrest |
2. Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. In vitro studies demonstrated that it exhibits activity against both Gram-positive and Gram-negative bacteria, as well as certain fungi. The mechanism appears to involve disruption of microbial cell membranes and inhibition of nucleic acid synthesis .
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
3. Neuroprotective Effects
In neuropharmacological evaluations, compounds related to this benzothiazole derivative have shown promise in models of epilepsy and neurodegeneration. They were assessed for anticonvulsant activity using the maximal electroshock (MES) test, demonstrating significant protection against induced seizures .
Case Study 1: Anticonvulsant Activity
A study conducted on various benzothiazole derivatives, including those structurally similar to this compound, revealed that specific substitutions enhanced anticonvulsant efficacy while maintaining low neurotoxicity levels. The compound exhibited an ED50 value of 160 mg/kg in MES tests, indicating its potential as a therapeutic agent for seizure disorders .
Case Study 2: Antimicrobial Efficacy
Another investigation highlighted the compound's effectiveness against resistant bacterial strains. The study reported that modifications to the phenoxy group significantly increased antimicrobial potency, making it a candidate for further development into new antibiotics .
Q & A
Q. Characterization :
- 1H/13C-NMR : Confirms structural integrity but may face solubility challenges (e.g., missing 13C-NMR due to insolubility) .
- HRMS : Validates molecular weight (e.g., observed 283.0896 vs. calculated 283.0899 for a related compound) .
- HPLC : Monitors purity and isolates intermediates .
Advanced: How do substituents on the benzothiazole ring influence biological activity?
Answer:
- Halogen substituents : In analogs, bromine or fluorine at position 6 enhances enzyme inhibition (e.g., DprE1 inhibitors with MIC values <1 μM) .
- Methyl groups : 5,6-Dimethyl substitution improves metabolic stability but may reduce solubility, impacting bioavailability .
- SAR studies : Substituent polarity correlates with target binding; hydrophobic groups enhance membrane permeability but may reduce aqueous solubility .
Q. Example Table: Biological Activity of Analogous Compounds
| Substituent (Position) | Target Enzyme | IC50 (μM) | MIC (μM) |
|---|---|---|---|
| 6-Fluoro | DprE1 | 0.15 | 0.82 |
| 5,6-Dimethyl | Tubulin | 1.2 | 1.5 |
| 6-Nitro | DprE1 | 0.09 | 0.91 |
Basic: What purification techniques are effective for intermediates?
Answer:
- Column chromatography : Separates intermediates using silica gel and gradient elution (e.g., ethyl acetate/hexane) .
- Recrystallization : Methanol or ethanol recrystallization yields pure crystals (e.g., m.p. 210°C for a benzamide intermediate) .
- TLC monitoring : Ensures reaction completion and identifies byproducts .
Advanced: How can computational methods resolve electronic properties and reaction mechanisms?
Answer:
- DFT calculations : Predict reaction pathways (e.g., cyclization energy barriers) and electron density maps for regioselectivity .
- Docking studies : Identify binding poses with targets (e.g., DprE1 enzyme interactions via hydrogen bonding with pyridine N) .
- MD simulations : Assess stability of ligand-protein complexes over time .
Q. Example Workflow :
Optimize geometry using B3LYP/6-31G(d).
Calculate Fukui indices to predict electrophilic attack sites .
Validate with experimental NMR chemical shifts.
Advanced: How to address contradictory bioactivity data across assays?
Answer:
- Assay conditions : Variability in cell lines (e.g., H37Rv vs. clinical Mtb strains) or serum protein binding affects MIC discrepancies .
- Metabolic stability : Hepatic microsome assays differentiate false negatives from genuine inactivity .
- Target selectivity : Off-target effects (e.g., tubulin vs. kinase inhibition) require counter-screening .
Q. Mitigation Strategies :
- Standardize assay protocols (e.g., CLSI guidelines).
- Use isogenic strains or CRISPR-edited cell lines to isolate target effects.
Basic: What solvents and catalysts optimize acylation reactions?
Answer:
- Solvents : Dichloromethane (DCM) or THF for solubility; DMF for sluggish reactions .
- Catalysts : DMAP or HOBt improve coupling efficiency in benzamide formation .
- Temperature : 0–25°C minimizes side reactions (e.g., over-acylation) .
Advanced: What mechanistic insights guide analog design for improved potency?
Answer:
- Tubulin inhibition : Structural analogs (e.g., frentizole derivatives) bind the colchicine site; methyl groups enhance hydrophobic interactions .
- DprE1 inhibition : Nitro groups form covalent adducts with Cys387, while pyridine N coordinates catalytic Zn²⁺ .
- Resistance profiling : Mutagenesis studies identify critical residues (e.g., Cys387Ala in DprE1 reduces potency 100-fold) .
Basic: How to troubleshoot low yields in benzothiazole cyclization?
Answer:
- Acid/base optimization : Use H2SO4 for electron-deficient substrates; K2CO3 for milder conditions .
- Reaction time : Prolonged heating (>12 hrs) may degrade intermediates; monitor via TLC .
- Precursor purity : Recrystallize 2-aminothiophenol derivatives to >95% purity before cyclization .
Advanced: How do stereoelectronic effects impact reactivity in substitution reactions?
Answer:
- Nucleophilic aromatic substitution : Electron-withdrawing groups (e.g., nitro) activate the benzene ring for attack at para positions .
- Leaving group ability : Fluorine (vs. chlorine) accelerates substitution due to better departure kinetics .
- Steric hindrance : Bulky pyridin-2-ylmethyl groups reduce accessibility at the benzamide carbonyl .
Advanced: What in silico tools predict ADMET properties?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
